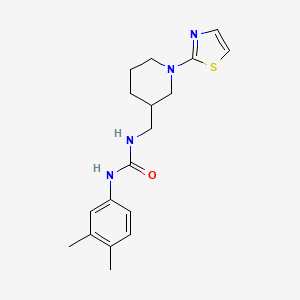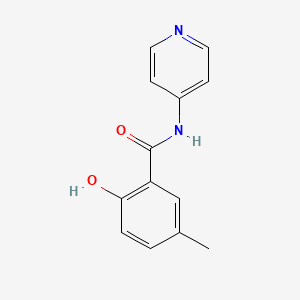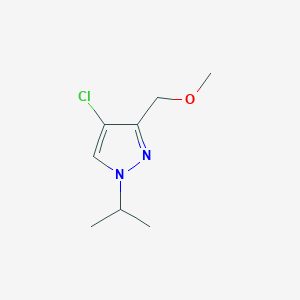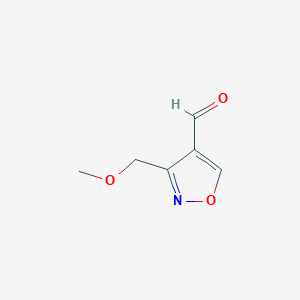![molecular formula C15H9Cl2F3N4O B2726839 4-(3-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-38-5](/img/structure/B2726839.png)
4-(3-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound has chloro, trifluoromethyl, and methyl substituents .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The electronegative chlorine and fluorine atoms would create regions of high electron density .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of reactions, including alkylation, acylation, and sulfonation . Pyridines can undergo electrophilic substitution reactions .Applications De Recherche Scientifique
Crystal Structures and Molecular Interactions
Studies on compounds similar to the queried chemical have focused on their crystal structures and the significance of molecular interactions. For example, the crystal structures of isomeric quinolines with similar complex substituents have been determined, highlighting the importance of cage-type and π-π dimeric motifs in their supramolecular arrangements. These structural features are generated from combinations of various intermolecular interactions, including C–H⋯X, C–X⋯π, and π⋯π interactions, which contribute to the stability and properties of these compounds (de Souza et al., 2015).
Synthesis and Antioxidant Properties
Another area of research involves the synthesis of new derivatives and their evaluation for antioxidant properties. A study on the synthesis of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives reported the preparation of these compounds in good yields and their subsequent screening for antioxidant activities. This research indicates the potential of triazole derivatives in developing compounds with beneficial antioxidant properties (Bekircan et al., 2008).
Adsorption and Corrosion Inhibition
Triazole derivatives have also been studied for their applications in corrosion inhibition. A particular study examined the use of 4H-triazole derivatives for protecting mild steel in hydrochloric acid solution, evaluating their inhibiting efficiency through various techniques. The study found that specific triazole derivatives are effective corrosion inhibitors, with the efficiency depending on the type and nature of substituents present in the molecule (Bentiss et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F3N4O/c1-8-22-24(13-12(17)5-9(7-21-13)15(18,19)20)14(25)23(8)11-4-2-3-10(16)6-11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTGHJFYDGLRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Chloro-5-oxo-6H-benzo[b][1]benzoxepine-3-carboxylic acid](/img/structure/B2726756.png)
![2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2726757.png)
![Ethyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2726759.png)

![3-[2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrimidin-4-yl]-1-(4-methylphenyl)pyridazin-4-one](/img/structure/B2726761.png)
![2,4-Dichloro-5,6,7,8-tetrahydro-pyrido[2,3-D]pyrimidine](/img/structure/B2726762.png)
![[3-(4-Chlorophenyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2726764.png)
![N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide](/img/structure/B2726772.png)





